- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenesJournal of the American Chemical Society, 2019, 141(51), 20424-20433,
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

90562-35-9 structure
Nombre del producto:7-Chloro-1,2,3,4-tetrahydroquinoline
Número CAS:90562-35-9
MF:C9H10ClN
Megavatios:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366
7-Chloro-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- Renchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- Clave inchi: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- Sonrisas: ClC1C=C2NCCCC2=CC=1
Atributos calculados
- Calidad precisa: 167.0501770g/mol
- Masa isotópica única: 167.0501770g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 138
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 12
7-Chloro-1,2,3,4-tetrahydroquinoline Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 98% | 5g |
¥1674.00 | 2024-04-26 | |
Enamine | EN300-175050-5.0g |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 5g |
$175.0 | 2023-05-26 | ||
eNovation Chemicals LLC | Y1317558-5G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 5g |
$245 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 5g |
¥3951.0 | 2024-07-21 | |
Chemenu | CM144057-250mg |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y1317558-10G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 10g |
$475 | 2024-07-21 | |
Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
TRC | C384628-50mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Ambeed | A305343-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
$36.0 | 2025-03-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
¥86.0 | 2024-04-17 |
7-Chloro-1,2,3,4-tetrahydroquinoline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
Referencia
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditionsTetrahedron Letters, 2017, 58(36), 3571-3573,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referencia
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
Referencia
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonistsEuropean Journal of Medicinal Chemistry, 2021, 211,,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
Referencia
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Referencia
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen SourceChemistrySelect, 2019, 4(21), 6572-6577,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
Referencia
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of QuinolinesACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referencia
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic aminesOrganic Chemistry Frontiers, 2020, 7(2), 425-429,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Referencia
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridinePolyhedron, 1983, 2(7), 595-602,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Referencia
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysisOrganic Chemistry Frontiers, 2021, 8(24), 6901-6908,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Referencia
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Referencia
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Referencia
- Boric acid catalyzed chemoselective reduction of quinolinesOrganic & Biomolecular Chemistry, 2020, 18(6), 1214-1220,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
Referencia
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia boraneOrganic Chemistry Frontiers, 2021, 8(18), 5002-5007,
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 4,7-Dichloroquinoline
- 7-Chloroquinoline
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- (2-Amino-4-chlorophenyl)methanol
- Benzenepropanol, 2-amino-4-chloro-
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline Literatura relevante
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Productos relacionados
- 1267496-86-5(2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid)
- 1163686-79-0(N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide)
- 311316-42-4(N-2-(4-Chlorophenoxy)ethylthiophene-2-carboxamide)
- 1621674-27-8((9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid)
- 444-38-2(2-Chloro-1,3,5-tris(trifluoromethyl)benzene)
- 2680900-64-3(3-{(tert-butoxy)carbonyl(phenyl)amino}benzoic acid)
- 2548980-41-0(1-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2418677-26-4(1-[4-(2,2-Diethoxyethyl)phenyl]ethanone)
- 931966-98-2(ethyl 4-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamidobenzoate)
- 1517452-53-7(Cyclohexanemethanol, 1-(aminomethyl)-α-cyclopropyl-)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Pureza:99%
Cantidad:5g
Precio ($):212.0